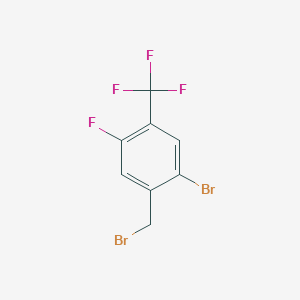

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide” is a chemical compound with the IUPAC name 1-bromo-2-(bromomethyl)-4-fluoro-5-(trifluoromethyl)benzene . It has a molecular weight of 335.92 . It is a liquid at ambient temperature .

Synthesis Analysis

While specific synthesis methods for “2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide” were not found, a similar compound, “2-bromo-5-fluorobenzotrifluoride”, has a documented synthesis method . The process involves nitrifying m-fluorobenzotrifluoride in a system of nitric acid/sulfuric acid to obtain 5-fluoro-2-nitrobenzotrifluoride. This is then reduced in a catalytic hydrogenation system of Raney nickel to obtain 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound is synthesized through diazotization and bromination methods of cuprous bromide, hydrobromic acid, and sodium nitrate .Molecular Structure Analysis

The InChI code for “2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide” is 1S/C8H4Br2F4/c9-3-4-1-7(11)5(2-6(4)10)8(12,13)14/h1-2H,3H2 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Physical And Chemical Properties Analysis

“2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide” is a liquid at ambient temperature .Applications De Recherche Scientifique

Synthesis of Benzimidazoles

This compound is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities.

Antiviral Activities

The benzimidazoles synthesized using this compound have shown antiviral activities . This makes it a valuable compound in the development of new antiviral drugs.

Inhibition of Hepatitis C Virus NS5B Polymerase

It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles, which are potent inhibitors of hepatitis C virus NS5B polymerase . This enzyme is essential for the replication of the hepatitis C virus, and its inhibition can lead to the development of effective treatments for hepatitis C.

Synthesis of Pyrrolo[2,3-d]pyrimidines

2-Fluorobenzyl bromide, a related compound, has been used in the synthesis of 2-pyrrolo[2,3-d]pyrimidines . While this is not a direct application of the compound , it suggests potential uses in the synthesis of other heterocyclic compounds.

Alkylating Agent

2-Fluorobenzyl bromide has also been used as an alkylating agent during the synthesis of 8-alkylated imidazolo[1,2-a]pyrimid-5-ones . This suggests that “2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide” could potentially be used in a similar manner.

Synthesis of Prasugrel

2-Fluorobenzyl bromide has been used in the synthesis of prasugrel , a medication used to prevent blood clots in people with acute coronary syndrome or undergoing percutaneous coronary intervention. This suggests that “2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide” could potentially be used in the synthesis of similar medications.

Orientations Futures

While specific future directions for “2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide” were not found, similar compounds are often used in the synthesis of various other compounds, including those with antiviral activities . This suggests potential future applications in pharmaceutical research and development.

Propriétés

IUPAC Name |

1-bromo-2-(bromomethyl)-4-fluoro-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F4/c9-3-4-1-7(11)5(2-6(4)10)8(12,13)14/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGUAZAXSGVSPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)C(F)(F)F)Br)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-sec-butyl-4-chloro-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2719276.png)

![Methyl 3-({4-[(3-methoxy-3-oxopropyl)sulfanyl]-3,6-dioxocyclohexa-1,4-dien-1-yl}sulfanyl)propanoate](/img/structure/B2719281.png)

![Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride](/img/structure/B2719282.png)

![12-Chloro-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2719290.png)

![(2-Hydroxyquinolin-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2719291.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2719293.png)

![[3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2719294.png)

![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2719295.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![(E)-3-[5-Chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B2719299.png)